molecular formula C7H10ClN3O B3046012 6-Methoxypicolinimidamide hydrochloride CAS No. 1179361-69-3

6-Methoxypicolinimidamide hydrochloride

Cat. No. B3046012
CAS RN: 1179361-69-3
M. Wt: 187.63
InChI Key: DXMFGELXFIQLOT-UHFFFAOYSA-N
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Description

6-Methoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 . It is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . The InChI key is JOUDWIBACXLPIO-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used as a ligand for nickel catalysis in cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 187.63 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-Methoxypicolinimidamide hydrochloride, focusing on six unique fields:

Nickel-Catalyzed Cross-Coupling Reactions

This compound is used as a ligand in nickel-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are fundamental in organic synthesis. The compound facilitates the coupling of challenging heteroaryl halides with alkyl halides, enabling the synthesis of complex molecules .

Pharmaceutical Intermediate

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its role in forming heterocyclic structures makes it valuable in the development of drugs targeting a range of diseases, including cancer and infectious diseases .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand that can bind to metal centers, forming stable complexes. These complexes are studied for their potential applications in catalysis, material science, and as models for biological systems .

Electrochemical Applications

The compound is also explored in electrochemical applications, particularly in the development of electrochemical sensors and catalysts. Its ability to form stable complexes with metals enhances the performance and stability of electrochemical devices .

Material Science

In material science, this compound is used to synthesize novel materials with unique properties. These materials can be applied in various fields, including electronics, photonics, and as functional coatings .

Biological Studies

Researchers use this compound in biological studies to investigate its interactions with biomolecules. Its structure allows it to mimic certain biological ligands, making it useful in studying enzyme mechanisms and protein-ligand interactions .

properties

IUPAC Name

6-methoxypyridine-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c1-11-6-4-2-3-5(10-6)7(8)9;/h2-4H,1H3,(H3,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMFGELXFIQLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704289
Record name 6-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1179361-69-3
Record name 6-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxypyridine-2-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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